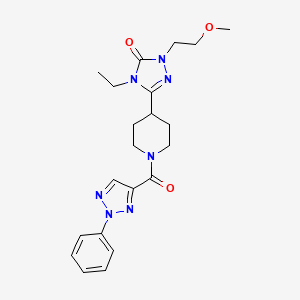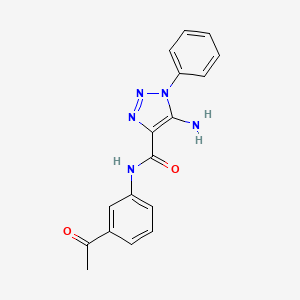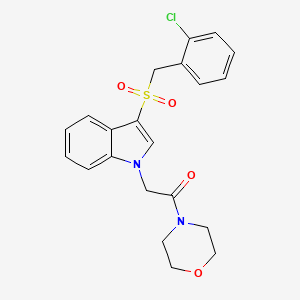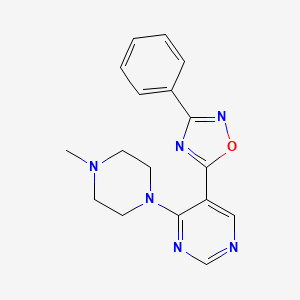![molecular formula C18H23N3O3 B2836565 N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 903325-87-1](/img/structure/B2836565.png)
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, also known as DAA-1106, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds called spirocyclic piperidines and has been shown to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Applications De Recherche Scientifique
Molecular Diversity and Chemical Reactions
- The compound's derivatives play a role in molecular diversity and chemical reactions. For instance, triphenylphosphine promoted reactions of electron-deficient alkynes and arylidene Meldrum acid lead to the formation of various products with different regioselectivity and diastereoselectivity (Han et al., 2020).
Antibacterial, Antifungal, and Anthelmintic Activities
- A series of derivatives of this compound have shown significant antibacterial, antifungal, and anthelmintic activities. Molecular docking to target protein structures indicates good correlation of binding energy with observed in vitro data for active compounds (Khan et al., 2019).
Potential in Neuroscience and Cognitive Enhancement
- Some derivatives have been studied for their effects on learning and memory in rats, suggesting an ability to enhance cognitive functions. These findings could have implications in neuroscience and the development of cognitive enhancers (Sakurai et al., 1989).
Novel Synthesis Methods
- Research has focused on novel and efficient synthesis methods for related compounds, contributing to advancements in organic chemistry and pharmaceutical synthesis (Adib et al., 2008).
Applications in Fingerprint Analysis
- Certain derivatives have been used in latent fingerprint analysis, indicating potential applications in forensic science. One compound exhibited good stickiness and finger rhythm, enabling the detection of fingerprints on various surfaces (Khan et al., 2019).
Role in Organic Material for Nonlinear Optical Devices
- The compound's derivatives have been identified as new organic materials for nonlinear optical devices. This highlights its potential in the field of optoelectronics and photonics (Kagawa et al., 1994).
Potential as Pesticides
- N-derivatives of related compounds have been characterized as potential pesticides, indicating their utility in agricultural sciences (Olszewska et al., 2011).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-7-6-8-13(2)15(12)19-14(22)11-21-16(23)18(20-17(21)24)9-4-3-5-10-18/h6-8H,3-5,9-11H2,1-2H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSJMMVUTKANIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(2-methylpropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]propanamide](/img/structure/B2836486.png)



![5-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2836492.png)
![N'-[(E)-furan-2-ylmethylidene]-3-{2-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B2836495.png)


![4-Bromo-7-chloropyrazolo[1,5-a]pyridine](/img/structure/B2836501.png)

![3-(2-chlorobenzyl)-6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2836503.png)

![8,10-dihydroxy-7H-benzo[c]xanthen-7-one](/img/structure/B2836506.png)
